molecular formula C9H9N5O2 B2709653 7-(1H-tetrazol-1-yl)-2,3-dihydro-1,4-benzodioxin-6-amine CAS No. 924859-03-0

7-(1H-tetrazol-1-yl)-2,3-dihydro-1,4-benzodioxin-6-amine

Cat. No.: B2709653
CAS No.: 924859-03-0
M. Wt: 219.204
InChI Key: NEXVMZMENRATJO-UHFFFAOYSA-N
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Description

7-(1H-tetrazol-1-yl)-2,3-dihydro-1,4-benzodioxin-6-amine is a complex organic compound characterized by the presence of a tetrazole ring and a benzodioxin moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(1H-tetrazol-1-yl)-2,3-dihydro-1,4-benzodioxin-6-amine typically involves the formation of the tetrazole ring followed by its attachment to the benzodioxin structure. One common method involves the reaction of an appropriate amine with triethyl orthoformate and sodium azide under catalysis by ytterbium triflate . Another approach uses the powerful diazotizing reagent fluorosulfonyl azide to transform amidines and guanidines into tetrazole derivatives .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis and environmentally benign catalysts like L-proline can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: 7-(1H-tetrazol-1-yl)-2,3-dihydro-1,4-benzodioxin-6-amine undergoes various chemical reactions, including:

    Oxidation: The tetrazole ring can be oxidized under specific conditions, leading to the formation of different oxidation states.

    Reduction: Reduction reactions can modify the tetrazole ring or the benzodioxin moiety, potentially altering the compound’s properties.

    Substitution: The compound can participate in substitution reactions, where functional groups on the benzodioxin or tetrazole ring are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized tetrazole derivatives, while substitution reactions can produce a wide range of substituted benzodioxin-tetrazole compounds .

Scientific Research Applications

7-(1H-tetrazol-1-yl)-2,3-dihydro-1,4-benzodioxin-6-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(1H-tetrazol-1-yl)-2,3-dihydro-1,4-benzodioxin-6-amine involves its interaction with molecular targets and pathways within biological systems. The tetrazole ring can mimic carboxylic acids, allowing it to interact with enzymes and receptors. This interaction can inhibit or activate specific pathways, leading to various biological effects such as antibacterial or anticancer activity .

Comparison with Similar Compounds

Uniqueness: 7-(1H-tetrazol-1-yl)-2,3-dihydro-1,4-benzodioxin-6-amine is unique due to its combination of a tetrazole ring and a benzodioxin moiety. This structure provides a balance of stability and reactivity, making it suitable for various applications in research and industry.

Properties

IUPAC Name

6-(tetrazol-1-yl)-2,3-dihydro-1,4-benzodioxin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N5O2/c10-6-3-8-9(16-2-1-15-8)4-7(6)14-5-11-12-13-14/h3-5H,1-2,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEXVMZMENRATJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C(C(=C2)N3C=NN=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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